3-(2-Fluoropropan-2-yl)azetidine
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Overview
Description
3-(2-Fluoropropan-2-yl)azetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where a fluoropropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropropan-2-yl)azetidine typically involves the reaction of azetidine with 2-fluoropropane under specific conditions. One common method includes the use of anionic or cationic ring-opening polymerization techniques . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoropropan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(2-Fluoropropan-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoropropan-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which lacks the fluoropropyl group.
2-Fluoropropylazetidine: A similar compound with the fluoropropyl group attached at a different position.
N-Methylazetidine: Another derivative with a methyl group instead of a fluoropropyl group.
Uniqueness
3-(2-Fluoropropan-2-yl)azetidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C6H12FN |
---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-(2-fluoropropan-2-yl)azetidine |
InChI |
InChI=1S/C6H12FN/c1-6(2,7)5-3-8-4-5/h5,8H,3-4H2,1-2H3 |
InChI Key |
JJUKATXAIQVQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNC1)F |
Origin of Product |
United States |
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